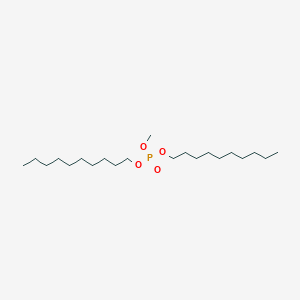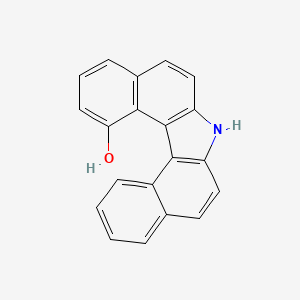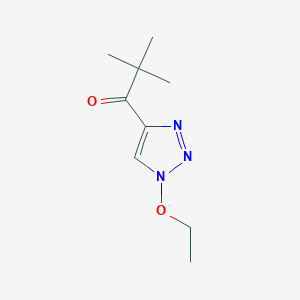![molecular formula C20H20O4S2 B14315484 1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene CAS No. 109432-99-7](/img/structure/B14315484.png)
1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with dimethylidene groups and disulfonyl-linked benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a cyclohexane derivative is reacted with sulfonyl chloride and benzene derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学研究应用
1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. Additionally, the benzene rings may participate in π-π interactions, further influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
1,1-Dimethyl-4-methylenecyclohexane: Similar in structure but lacks the disulfonyl and benzene components.
3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-: Shares the cyclohexane ring but differs in functional groups and overall structure.
Uniqueness
1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene is unique due to its combination of cyclohexane, dimethylidene, disulfonyl, and benzene components. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
109432-99-7 |
|---|---|
分子式 |
C20H20O4S2 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
[1-(benzenesulfonyl)-3,4-dimethylidenecyclohexyl]sulfonylbenzene |
InChI |
InChI=1S/C20H20O4S2/c1-16-13-14-20(15-17(16)2,25(21,22)18-9-5-3-6-10-18)26(23,24)19-11-7-4-8-12-19/h3-12H,1-2,13-15H2 |
InChI 键 |
HORCGVLZODLVLS-UHFFFAOYSA-N |
规范 SMILES |
C=C1CCC(CC1=C)(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


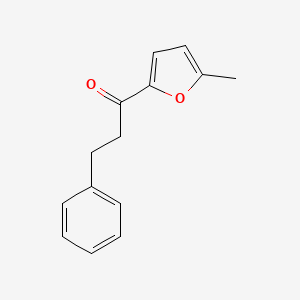
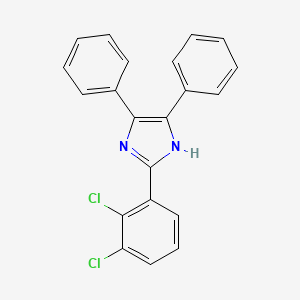
![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)

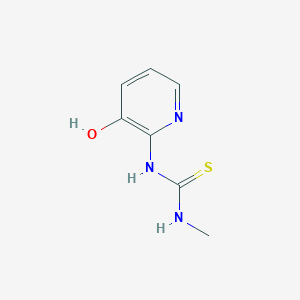
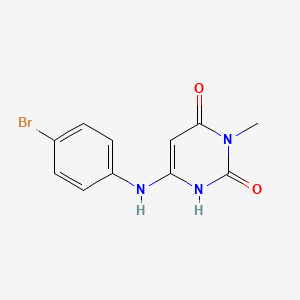
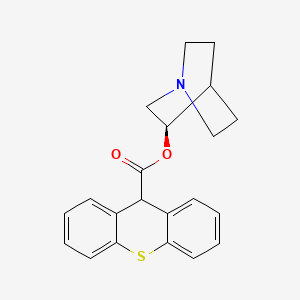
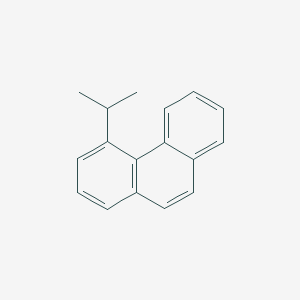
![1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)
